molecular formula C8H10ClNO2S B1453801 1-(3-Chlorophenyl)ethane-1-sulfonamide CAS No. 1250227-27-0

1-(3-Chlorophenyl)ethane-1-sulfonamide

Cat. No. B1453801
M. Wt: 219.69 g/mol
InChI Key: QONDEGVSBCFWMQ-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)ethane-1-sulfonamide is a type of diuretic that is commonly used in the treatment of high blood pressure, edema, and other conditions related to fluid buildup in the body. It has a molecular weight of 219.69 .


Synthesis Analysis

The synthesis of similar sulfonamide compounds has been reported in various studies. For instance, several sulfonamide compounds have been synthesized starting from benzophenones and aldehydes in 3 steps . Another study reported the synthesis of a drug in five steps, starting with cyclohexanone reacting with 2-chlorophenyl magnesium bromide reagent .


Molecular Structure Analysis

The molecular formula of 1-(3-Chlorophenyl)ethane-1-sulfonamide is C8H10ClNO2S . The InChI code is 1S/C8H10ClNO2S/c1-6(13(10,11)12)7-3-2-4-8(9)5-7/h2-6H,1H3,(H2,10,11,12) .


Chemical Reactions Analysis

Sulfonamides, including 1-(3-Chlorophenyl)ethane-1-sulfonamide, have been studied for their antibacterial activities . They have been synthesized and evaluated for their antibacterial properties against Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus .

Scientific Research Applications

Synthesis and Antiviral Activity

Research has explored the synthesis of sulfonamide derivatives and their potential antiviral activities. For instance, 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives exhibited anti-tobacco mosaic virus activity, demonstrating the potential of sulfonamides in antiviral applications (Chen et al., 2010).

Chemical Reactions and Properties

Studies have investigated the reactions and properties of sulfonamide compounds. For example, Platinum(IV) complexes with sulfonamide ligands underwent C-N and C-C reductive elimination, showing the chemical versatility of sulfonamides (Pawlikowski et al., 2007). Additionally, sulfonamide-1,2,4-triazine derivatives displayed sulfonamide-sulfonimide tautomerism, contributing to the understanding of their chemical behavior (Branowska et al., 2022).

Crystal Structure and Theoretical Investigations

Research has delved into the crystal structures and theoretical aspects of sulfonamides. The title compound, (3-(2-Chlorophenyl)-5-Tosyl-1,3,3a,4,5,9b-Hexahydroisoxazolo[4,3-c]Quinolin-3a-yl)Methanamine, demonstrated interesting crystal packing and molecular docking studies suggested its potential as a cancer inhibitor (Kamaraj et al., 2021).

Inhibition of Carbonic Anhydrase

Sulfonamides have been synthesized as inhibitors of carbonic anhydrase, an enzyme involved in various physiological processes. For example, aromatic sulfonamides showed inhibitory activities, highlighting their potential in therapeutic applications (Arslan et al., 2002).

Synthesis of Sulfonamides from Thiols and Amines

The synthesis of sulfonamides from thiols and amines is a key area of research. This method has been noted for its efficiency, environmental friendliness, and importance in drug design and discovery (Cao et al., 2021).

Safety And Hazards

The safety data sheet for sulfanilamide, a similar compound, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

1-(3-chlorophenyl)ethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNO2S/c1-6(13(10,11)12)7-3-2-4-8(9)5-7/h2-6H,1H3,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QONDEGVSBCFWMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)Cl)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Chlorophenyl)ethane-1-sulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(3-Chlorophenyl)ethane-1-sulfonamide
Reactant of Route 2
1-(3-Chlorophenyl)ethane-1-sulfonamide
Reactant of Route 3
1-(3-Chlorophenyl)ethane-1-sulfonamide
Reactant of Route 4
1-(3-Chlorophenyl)ethane-1-sulfonamide
Reactant of Route 5
1-(3-Chlorophenyl)ethane-1-sulfonamide
Reactant of Route 6
1-(3-Chlorophenyl)ethane-1-sulfonamide

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